molecular formula C6H10N4O B6146014 {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol CAS No. 1701823-63-3

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Cat. No.: B6146014
CAS No.: 1701823-63-3
M. Wt: 154.2
InChI Key:
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Description

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a heterocyclic compound featuring a triazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde or ketone, followed by cyclization to form the triazolopyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It has shown promise in the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with various biological targets makes it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is explored for its potential use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, disrupting signaling pathways critical for cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Uniqueness

Compared to similar compounds, {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol stands out due to its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

1701823-63-3

Molecular Formula

C6H10N4O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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